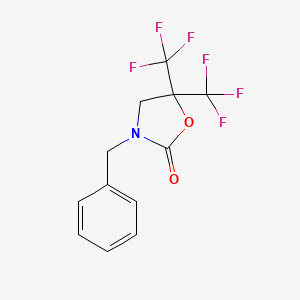

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

Description

3-Benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound characterized by a five-membered oxazolidinone ring substituted with a benzyl group at position 3 and two trifluoromethyl (CF₃) groups at position 3. The CF₃ groups confer high electronegativity and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical research, particularly as a chiral auxiliary or intermediate in asymmetric synthesis . Its structural rigidity and fluorine content also enhance metabolic stability, a critical feature in drug design. The compound is cataloged in commercial databases (PubChem, CymitQuimica) but lacks extensive public literature on its synthetic routes or applications, suggesting proprietary use or niche research focus .

Properties

Molecular Formula |

C12H9F6NO2 |

|---|---|

Molecular Weight |

313.20 g/mol |

IUPAC Name |

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H9F6NO2/c13-11(14,15)10(12(16,17)18)7-19(9(20)21-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

ODWYYAOKVJPSAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1CC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the oxazolidinone ring bearing the bis(trifluoromethyl) substitution at the 5-position, followed by introduction of the benzyl group at the 3-position. The presence of two trifluoromethyl groups at the 5-position significantly influences the synthetic route, requiring careful choice of reagents and conditions to maintain the integrity of these electron-withdrawing groups.

Key Synthetic Steps and Reagents

Starting Materials : The synthesis often starts from amino acid derivatives or amino alcohols, which are reacted with hexafluoroacetone or related trifluoromethylated ketones to form 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones. This step simultaneously achieves amino group protection and carboxy group activation in one step, as reported by literature on similar compounds.

Ring Closure and Substitution : The oxazolidinone ring closure is typically achieved via cyclization reactions involving the amino alcohol and trifluoromethyl ketone derivatives. The benzyl substituent is introduced either by alkylation of the nitrogen or carbon at the 3-position, depending on the synthetic route.

Use of Organometallic Reagents : Palladium-catalyzed cross-coupling and Grignard reagents have been employed in related trifluoromethylated oxazolidinone syntheses. For example, reactions with aryl Grignard reagents followed by hydrogenation under controlled hydrogen pressure (1–150 psi, preferably 5–50 psi) have been used to introduce aryl substituents on related oxazolidinone systems.

Hydrogenation and Salt Formation : After key substitutions, hydrogenation steps using Pd/C catalysts are performed to reduce intermediates and stabilize the final product. Acid addition salts, especially hydrochloride salts, are often prepared to enhance thermodynamic stability and purification ease.

Specific Reported Methods

Although direct detailed synthetic procedures for this compound are scarce, the following approaches are inferred from related compounds and patent literature:

Data Tables on Preparation Parameters

Summary of Research Discoveries

The use of hexafluoroacetone in the synthesis provides a dual function of amino protection and carboxyl activation, streamlining the preparation of trifluoromethylated oxazolidinones.

Pd/C-catalyzed hydrogenation under controlled conditions is crucial to obtain the desired product without undesired rearrangements or by-products.

Acid addition salts, especially hydrochloride salts, enhance the thermodynamic stability and processability of the final compound, facilitating purification and crystallization.

Side reactions such as retro-ene reactions and 1,3-hydrogen shifts can occur during synthesis, necessitating careful optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one with structurally analogous oxazolidinones and fluorinated heterocycles, emphasizing substituent effects, reactivity, and applications:

Key Comparative Insights:

Substituent Position and Reactivity: The 3-benzyl-5,5-bis(CF₃) derivative exhibits steric shielding at position 3, which may reduce nucleophilic attack compared to 2,2-bis(CF₃) analogs . 5-Aryl-substituted oxazolidinones (e.g., ) show enhanced crystallinity and thermal stability, advantageous for solid-phase synthesis.

Electronic Effects: CF₃ groups at position 5 (as in the target compound) stabilize the oxazolidinone ring through inductive effects, whereas 2,2-bis(CF₃) analogs increase electrophilicity at the carbonyl, enabling ring-opening reactions .

Applications: The target compound’s lack of published applications contrasts with structurally resolved analogs (e.g., ), which are explicitly used in asymmetric catalysis.

Data Limitations:

- No melting points, solubility, or spectroscopic data (e.g., 19F NMR) are publicly available for the target compound, unlike its analogs .

Biological Activity

3-Benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H9F6NO2 |

| Molecular Weight | 313.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | To be determined |

| InChI Key | ODWYYAOKVJPSAK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of trifluoromethyl groups enhances the compound's binding affinity and stability, allowing for effective inhibition or modulation of target proteins. This mechanism is crucial in its application as an enzyme inhibitor and potential antibiotic.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a novel antibiotic. Its mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit.

Enzyme Inhibition

Studies have shown that this compound acts as an enzyme inhibitor. Specifically, it has been investigated for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), which is involved in neurological functions and disorders .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were comparable to established oxazolidinones like linezolid .

- Enzyme Modulation : A study focused on the structure-activity relationship (SAR) of various oxazolidinones revealed that modifications in the trifluoromethyl groups significantly impacted their potency as mGluR2 PAMs. The compound exhibited enhanced metabolic stability and oral bioavailability compared to its predecessors .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Enzyme Modulation | Unique Features |

|---|---|---|---|

| Linezolid | Yes | No | First oxazolidinone antibiotic |

| Tedizolid | Yes | No | Improved efficacy against resistant strains |

| This compound | Yes | Yes | Dual action as antibiotic and enzyme modulator |

Q & A

Q. What analytical techniques differentiate regioisomers in trifluoromethyl-substituted oxazolidinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.